Icilin

Overview

Description

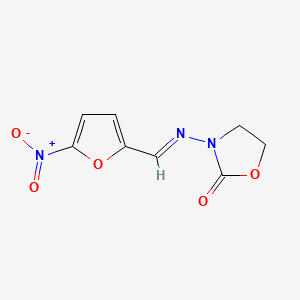

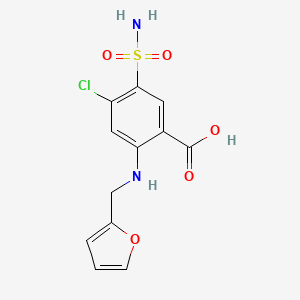

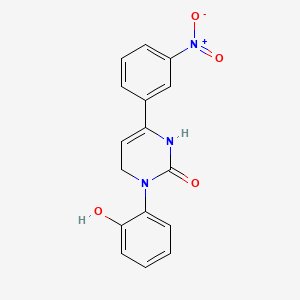

Icilin, also known as 3-(2-Hydroxyphenyl)-6-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one, is a synthetic compound that acts as a super-agonist of the transient receptor potential M8 (TRPM8) ion channel. Despite not being structurally related to menthol, this compound produces an intense sensation of cold in both humans and animals. It is approximately 200 times more potent than menthol and 2.5 times more efficacious .

Mechanism of Action

Target of Action

Icilin is a synthetic super-agonist of the Transient Receptor Potential M8 (TRPM8) ion channel . TRPM8 is a cold-activated ion channel that plays a crucial role in thermosensation .

Mode of Action

This compound activates the TRPM8 receptor, producing an extreme sensation of cold in both humans and animals . It is almost 200 times more potent than menthol, and 2.5 times more efficacious . Despite their similar effects, this compound activates the TRPM8 receptor in a different way than menthol does .

Biochemical Pathways

This compound can activate TRPM8 to some degree in the absence of extra-cellular Ca2+. It further enhances the potency of this compound and the subsequent activation of the TRPM8 channel . This compound is also an agonist of hENaCδ. In the homomeric hENaCδ-expressing oocytes, 100μM this compound induces an inward current significantly .

Pharmacokinetics

The pharmacokinetics of similar compounds involve absorption, distribution, binding to circulating antibodies (if present), and to receptors, and ultimate degradation and excretion .

Result of Action

The activation of TRPM8 by this compound leads to an extreme sensation of cold . This compound has been shown to be effective in the treatment of pruritus in an experimental model of itch . It also stimulates the activity of large-conductance K Ca channels in human glioblastoma cells .

Action Environment

The action of this compound is influenced by environmental factors such as temperature. For instance, the activation of TRPM8 by this compound is modulated by intracellular pH . Furthermore, the stimulatory effect of this compound on endogenous NS channels could be an important mechanism underlying this compound-induced action in macrophages .

Biochemical Analysis

Biochemical Properties

Icilin plays a crucial role in biochemical reactions by interacting with the TRPM8 ion channel. This interaction leads to the activation of the channel, which allows the influx of calcium ions into the cell. The activation of TRPM8 by this compound is different from that by menthol, as it involves a distinct binding mechanism . This compound also interacts with other ion channels, such as the epithelial sodium channel (ENaC), although its selectivity for TRPM8 is higher . The nature of these interactions involves the binding of this compound to specific sites on the TRPM8 channel, leading to conformational changes that open the channel and allow ion flow .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In sensory neurons, this compound activates the TRPM8 channel, leading to an influx of calcium ions and the sensation of cold . This activation can influence cell signaling pathways, including those involved in pain and inflammation . This compound has also been shown to affect gene expression by modulating the activity of transcription factors that respond to changes in intracellular calcium levels . Additionally, this compound can influence cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the TRPM8 ion channel, which induces conformational changes that open the channel and allow the influx of calcium ions . This binding is facilitated by specific interactions between this compound and amino acid residues on the TRPM8 channel . The activation of TRPM8 by this compound leads to downstream effects, including the activation of calcium-dependent signaling pathways and changes in gene expression . This compound can also inhibit or activate other enzymes and ion channels, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable and can maintain its activity for extended periods under appropriate storage conditions . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound can lead to desensitization of the TRPM8 channel, reducing its responsiveness to subsequent stimuli . Additionally, this compound can undergo degradation over time, which may affect its potency and efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively activate the TRPM8 channel and produce cooling sensations without significant adverse effects . At higher doses, this compound can cause toxic effects, including excessive activation of TRPM8 and other ion channels, leading to cellular damage and inflammation . Threshold effects have been observed, where a certain dosage is required to achieve the desired physiological response .

Metabolic Pathways

This compound is involved in metabolic pathways related to energy expenditure and thermogenesis. It activates the TRPM8 channel, which can increase energy expenditure by promoting the activity of brown adipose tissue (BAT) and enhancing thermogenesis . This compound also interacts with enzymes involved in metabolic processes, such as those regulating glucose and lipid metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes and interact with intracellular targets, including the TRPM8 channel . This compound may also be transported by specific binding proteins or transporters that facilitate its movement within the cell . The distribution of this compound within tissues can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is primarily associated with the TRPM8 channel, which is found in the plasma membrane and intracellular compartments . This compound can also localize to other subcellular structures, such as the endoplasmic reticulum and mitochondria, where it may influence calcium signaling and metabolic processes . The activity and function of this compound can be affected by its localization, as it may interact with different targets depending on its subcellular distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions: Icilin can be synthesized through a multi-step process involving the condensation of 2-hydroxybenzaldehyde with 3-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the dihydropyrimidinone ring structure being a key step .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves standard organic synthesis techniques. The process may include steps such as purification through recrystallization and characterization using spectroscopic methods to ensure the purity and identity of the compound .

Chemical Reactions Analysis

Types of Reactions: Icilin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction of this compound can lead to the formation of reduced derivatives.

Substitution: this compound can participate in substitution reactions, where functional groups on the aromatic rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various electrophilic or nucleophilic reagents can be used, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Icilin has a wide range of scientific research applications, including:

Chemistry: Used as a research tool to study the activation and modulation of TRPM8 channels.

Biology: Investigated for its effects on cellular processes and ion channel regulation.

Medicine: Explored for its potential therapeutic applications in treating conditions such as pruritus (itching) and neuroinflammation.

Industry: Utilized in the development of cooling agents and sensory modifiers in various products

Comparison with Similar Compounds

Menthol: A naturally occurring compound that also activates TRPM8 but with different potency and efficacy.

WS-12: Another synthetic TRPM8 agonist with higher selectivity for TRPM8 over other related ion channels.

Camphor: A compound that activates TRPV1 and TRPV3 channels, producing sensations of heat and cold .

Uniqueness of Icilin: this compound is unique due to its high potency and efficacy in activating TRPM8 channels. It produces a more intense and prolonged sensation of cold compared to menthol and other similar compounds. Additionally, this compound’s distinct activation mechanism and molecular interactions make it a valuable research tool for studying TRP channels .

Properties

IUPAC Name |

3-(2-hydroxyphenyl)-6-(3-nitrophenyl)-1,4-dihydropyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c20-15-7-2-1-6-14(15)18-9-8-13(17-16(18)21)11-4-3-5-12(10-11)19(22)23/h1-8,10,20H,9H2,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEFMOGVOYEGJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(NC(=O)N1C2=CC=CC=C2O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70190442 | |

| Record name | Icilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

45.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24787011 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

36945-98-9 | |

| Record name | Icilin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36945-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Icilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036945989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Icilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70190442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Icilin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ICILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CS70PZQ4QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does icilin interact with its primary target, TRPM8?

A1: this compound binds to a specific binding pocket located within the voltage-sensor like domain (VSLD) of the TRPM8 channel. [] This binding, facilitated by the presence of intracellular calcium (Ca2+), triggers conformational changes in the channel, leading to its opening and the influx of cations such as sodium (Na+) and Ca2+. [, ]

Q2: Does this compound's interaction with TRPM8 differ from that of menthol, another TRPM8 agonist?

A2: Yes, this compound and menthol, while both activating TRPM8, exhibit distinct activation mechanisms. This compound requires intracellular Ca2+ for binding and activation of TRPM8, whereas menthol does not. [, ] Additionally, this compound can inhibit menthol-induced TRPM8 currents, suggesting different binding sites or modes of action within the channel. [, ]

Q3: Does this compound interact with other ion channels besides TRPM8?

A3: Yes, research indicates that this compound can activate other ion channels, including:

- TRPA1: this compound activates the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, albeit with lower potency compared to TRPM8. [, , ]

- ENaCδ: this compound activates the δ-subunit of the human Epithelial Sodium Channel (hENaCδ), which is primarily expressed in the brain. []

Q4: What are the downstream effects of TRPM8 activation by this compound?

A4: TRPM8 activation by this compound leads to various downstream effects depending on the cell type and physiological context. Some key effects include:

- Sensory Neuron Activation: In sensory neurons, TRPM8 activation by this compound evokes a cooling sensation. [, , ]

- Vasodilation and Vasorelaxation: In vascular smooth muscle cells, TRPM8 activation can induce vasodilation through various mechanisms, including inhibition of store-operated Ca2+ entry (SOCE). [, ]

- Anti-inflammatory Effects: this compound has shown anti-inflammatory properties in models of colitis, potentially mediated by TRPM8 activation and subsequent inhibition of neuropeptide release. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C18H26N2O2 and a molecular weight of 302.41 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: While specific spectroscopic data (NMR, IR, etc.) was not provided in the reviewed research articles, researchers often use techniques like mass spectrometry to identify and characterize this compound and its analogs. []

Q7: Does this compound possess any catalytic properties?

A7: The research primarily focuses on this compound's role as a ligand for ion channels like TRPM8 and does not suggest any inherent catalytic properties. Its actions stem from modulating ion channel activity rather than catalyzing chemical reactions.

Q8: Have computational methods been used to study this compound and its interactions with TRPM8?

A8: Yes, computational chemistry and molecular modeling techniques are valuable tools in this compound research. Studies have used:

- Homology Modeling: To construct a three-dimensional model of the TRPM8 channel, providing insights into the potential binding site of this compound. []

- Molecular Dynamics (MD) Simulations: To investigate the dynamic interactions between this compound and the TRPM8 binding pocket, revealing key amino acid residues and interactions involved in ligand binding and channel activation. []

- Structure-Activity Relationship (SAR) Studies: To explore the relationship between the chemical structure of this compound analogs and their potency and selectivity for TRPM8, guiding the design of novel TRPM8 modulators. [, ]

Q9: How do structural modifications of this compound impact its activity, potency, and selectivity for TRPM8?

A9: Understanding the SAR of this compound is crucial for developing more selective and potent TRPM8 modulators. Studies have shown:

- Menthol Derivatives: Modifications to the menthol scaffold, such as those found in compounds like WS-12 and CPS-368, can significantly enhance potency and selectivity for TRPM8 compared to menthol and this compound. [, ]

- Importance of the Hexacyclic Ring: The presence of a hexacyclic ring structure in menthol derivatives appears to be crucial for TRPM8 activity, as compounds lacking this feature exhibit reduced potency or are entirely inactive. []

- Species-Dependent Effects: SAR studies also highlight species-dependent differences in TRPM8 sensitivity to this compound analogs, underscoring the importance of considering these variations during drug development. []

Q10: What formulation strategies are employed to improve this compound's stability, solubility, or bioavailability?

A10: Although limited information is available on specific formulation strategies for this compound, its incorporation into delivery systems for products like toothpaste and mouthwash suggests ongoing efforts to address stability and delivery challenges. [] Further research is needed to explore formulation approaches that enhance this compound's therapeutic potential.

Q11: What are the safety, health, and environmental (SHE) considerations for this compound?

A11: The reviewed articles primarily focus on this compound's biological activity and do not provide detailed information regarding its SHE profile. As a research compound, handling this compound requires standard laboratory safety procedures and adherence to relevant chemical handling guidelines.

Q12: What in vitro models are used to study this compound's activity?

A12: Researchers commonly utilize various in vitro models to investigate this compound's effects, including:

- Cell Lines: Heterologous expression systems like HEK293 cells transfected with TRPM8 or other ion channels allow for studying this compound's interactions with specific molecular targets. [, , , , ]

- Primary Cell Cultures: Cultures of primary cells, such as dorsal root ganglion (DRG) neurons, enable the investigation of this compound's effects on native ion channel function in relevant cell types. [, , ]

Q13: What animal models are used to study this compound's effects?

A13: In vivo studies utilize animal models to evaluate this compound's therapeutic potential in various conditions:

- Colitis Models: Chemically induced colitis models in mice are employed to investigate this compound's anti-inflammatory effects. []

- Pain Models: Neuropathic pain models in rodents are used to assess the analgesic potential of this compound and its analogs. [, ]

- Cerebrovascular Function Models: Newborn pig models are used to study the effects of head cooling and this compound on cerebral vascular function. [, ]

Q14: What other research areas are relevant to this compound's development and application?

A14: While the reviewed articles primarily focus on this compound's interaction with ion channels and its potential therapeutic benefits, several other research areas are crucial for its comprehensive understanding and potential clinical translation:

Q15: What are the key historical milestones in this compound research?

A15: Research on this compound and its interactions with TRPM8 has progressed significantly since the early 2000s. Some key milestones include:

- Discovery of TRPM8 as a Cold Sensor: The identification of TRPM8 as a cold- and menthol-sensitive ion channel laid the foundation for understanding this compound's mechanism of action. [, ]

- Characterization of this compound as a TRPM8 Agonist: Early studies established this compound as a potent and efficacious agonist of TRPM8, distinct from menthol in its activation mechanism. [, ]

- Investigation of this compound's Therapeutic Potential: Research exploring this compound's potential therapeutic benefits in various conditions, including pain, inflammation, and cancer, has expanded significantly. [, , , ]

- Structure-Based Drug Design: Advances in structural biology, particularly the elucidation of the TRPM8 structure, have enabled structure-based drug design efforts to develop more selective and potent TRPM8 modulators, including this compound analogs. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.